molecular formula C13H17NO2S B1621232 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione CAS No. 336185-28-5

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione

Cat. No.: B1621232
CAS No.: 336185-28-5
M. Wt: 251.35 g/mol
InChI Key: XBGAAJXXBWSEBR-UHFFFAOYSA-N
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Description

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione (CAS RN: 24456-59-5) is a heterocyclic compound featuring a tetrahydroisoquinoline backbone with diethoxy substituents at positions 6 and 7 and a thione (-C=S) group at position 1. Its molecular formula is C₁₁H₁₃NO₂S, with a molecular weight of 223.29 g/mol and a melting point of 223–226°C . The thione moiety introduces unique electronic and reactive properties, distinguishing it from oxygen-based carbonyl or sulfonyl derivatives.

Properties

IUPAC Name

6,7-diethoxy-3,4-dihydro-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-3-15-11-7-9-5-6-14-13(17)10(9)8-12(11)16-4-2/h7-8H,3-6H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGAAJXXBWSEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CCNC2=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369986
Record name ST50825945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336185-28-5
Record name ST50825945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is typically maintained between 80-120°C to ensure complete conversion to the thione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding thiol or hydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or hydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

Antiviral Properties

Research indicates that isoquinoline derivatives exhibit antiviral activities. Specifically, compounds related to 6,7-diethoxy-2,3,4-trihydroisoquinoline-1-thione have shown potential as inhibitors of viral polymerases. For example, derivatives have been evaluated for their efficacy against influenza virus polymerase acidic endonuclease domain inhibitors .

Neuroprotective Effects

Isoquinoline derivatives are also studied for their neuroprotective effects. Compounds like this compound could potentially be developed as treatments for neurodegenerative diseases such as Parkinson's disease due to their ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism .

Antimicrobial Activity

There is evidence supporting the antimicrobial properties of isoquinoline derivatives. The compound may exhibit activity against various bacterial strains by interfering with bacterial growth mechanisms .

Drug Development

Given its biological activities, this compound serves as a lead compound in drug development. Its structural modifications can lead to enhanced efficacy and selectivity for specific targets in disease treatment.

Case Studies

  • Parkinson's Disease : Studies have highlighted the potential of isoquinoline derivatives in treating Parkinson's disease by acting as COMT inhibitors . Clinical trials are necessary to validate these findings.
  • Influenza Treatment : Research has shown that certain isoquinoline derivatives can inhibit viral replication in vitro. Future studies could explore their application in antiviral therapies .

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy Groups

  • 6,7-Dimethoxy Analogs: Methoxy-substituted derivatives, such as 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e), exhibit lower molecular weights (e.g., C₁₃H₁₇NO₃S, MW: 279.34 g/mol) and reduced steric bulk compared to diethoxy derivatives. Methoxy groups are less lipophilic, which may limit tissue penetration in biological systems .
  • 6,7-Diethoxy Derivatives :
    The ethoxy groups in the target compound increase hydrophobicity (logP ~2.5 estimated) compared to methoxy analogs (logP ~1.8), a critical factor in drug design for blood-brain barrier penetration.

Functional Group Variations: Thione vs. Sulfonyl/Carboxamide

  • Thione Group: The thione group in 6,7-diethoxy-2,3,4-trihydroisoquinoline-1-thione confers nucleophilic reactivity due to the polarizable sulfur atom. This contrasts with sulfonyl (e.g., 6k, C₁₈H₂₁NO₄S) or carboxamide (e.g., 6l, C₂₄H₂₄N₂O₃) groups, which are electron-withdrawing and stabilize adjacent charges .
  • Sulfonyl and Carboxamide Analogs :
    Compounds like 6k show distinct ¹H-NMR patterns (e.g., δ 2.64 ppm for methylsulfonyl protons) compared to the thione’s deshielded protons near δ 6.5–7.3 ppm .

Physicochemical Properties

Table 1: Key Physicochemical Data
Compound Name Substituents Functional Group MW (g/mol) Melting Point (°C) ¹H-NMR Key Shifts (δ, ppm)
6,7-Diethoxy-1-thione (Target) 6,7-OEt Thione (-C=S) 223.29 223–226 6.56 (s, aromatic H)
6,7-Dimethoxy-1-methyl-2-sulfonyl (6k) 6,7-OMe, 1-Me Sulfonyl (-SO₂-) 347.43 Not reported 2.64 (s, -SO₂CH₃), 6.48 (s, H)
6,7-Dimethoxy-N-phenylcarboxamide (6l) 6,7-OMe, N-Ph Carboxamide 388.46 Not reported 6.45 (NH), 7.18–7.27 (m, Ph)
6,7-Dimethoxy-1-thiophene (M186209) 6,7-OMe, 1-thienyl None 273.35 Not reported 6.14 (s, thiophene H)

Biological Activity

6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-thione
  • Molecular Formula : C13H17NO2SC_{13}H_{17}NO_2S
  • Molecular Weight : 251.34 g/mol
  • CAS Number : 539-03-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's thione group is believed to contribute to its antimicrobial efficacy by interacting with microbial cell membranes.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that it effectively scavenges free radicals, which may help mitigate oxidative stress-related diseases.

Neuroprotective Effects

In studies focused on neuroprotection, this compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This property suggests its potential role in treating neurodegenerative disorders such as Alzheimer's disease. Mechanistically, it may involve the modulation of signaling pathways related to cell survival.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, enhancing synaptic plasticity and cognitive function.

Structure-Activity Relationship (SAR) Studies

A series of derivatives of this compound were synthesized to explore their structure-activity relationships. These studies revealed that modifications to the ethoxy groups significantly influenced the biological activity and selectivity towards different biological targets .

Comparative Studies

Comparative studies with similar compounds indicated that 6,7-Diethoxy derivatives generally exhibited superior biological activity compared to their monoethoxy counterparts. This finding underscores the importance of structural features in determining the pharmacological profile of isoquinoline derivatives .

Data Table: Biological Activities of this compound

Activity TypeAssay MethodResultsReference
AntimicrobialDisc diffusion methodEffective against Gram-positive bacteria
AntioxidantDPPH assayIC50 = 25 µM
NeuroprotectiveNeuronal cell viability assaySignificant protection observed

Q & A

Q. What are the established synthetic routes for 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione?

While direct literature on this compound is limited, analogs like 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives suggest a multi-step synthesis. Key steps include:

  • Cyclization : Use Bischler-Napieralski conditions (e.g., POCl3 or PCl5 in refluxing toluene) to form the isoquinoline core from phenethylamine precursors.
  • Thionation : Replace the carbonyl oxygen with sulfur using Lawesson’s reagent (2.5 eq in dry toluene at 110°C for 6–8 hours).
  • Ethoxy Group Introduction : Optimize alkoxylation via nucleophilic substitution (e.g., using ethyl iodide and K2CO3 in DMF). Dimethoxy analogs (e.g., CAS 4721-98-6) demonstrate that steric effects from ethoxy groups may require extended reaction times or higher temperatures .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological recommendations include:

  • Melting Point Analysis : Compare with dimethoxy analogs (223–226°C for CAS 24456-59-5) .
  • NMR Spectroscopy :
  • Ethoxy groups: δ 1.3–1.5 ppm (CH3 triplet) and δ 3.8–4.2 ppm (OCH2 quartet).
  • Aromatic protons: δ 6.5–7.0 ppm (split patterns depend on substitution).
    • Mass Spectrometry : Theoretical molecular weight = 265.34 g/mol (C13H17NO2S).
    • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–14 min for related compounds) .

Advanced Questions

Q. How can contradictory data on solvent-dependent reactivity be resolved?

Discrepancies may arise from solvent polarity or pH variations. A systematic approach includes:

  • Solvent Screening : Test polar (e.g., DMSO) vs. nonpolar (toluene) solvents, noting reactivity trends in thione tautomerization (e.g., ¹H NMR monitoring of S-H signals).
  • pH Control : Use buffered aqueous solutions (pH 3–10) to assess stability, referencing analogs like T67325, which show pH-sensitive degradation .
  • Computational Modeling : Compare electron density maps (DFT calculations) of ethoxy vs. methoxy derivatives to predict nucleophilic sites .

Q. What structural modifications enhance bioactivity in high-throughput screening (HTS)?

Insights from dimethoxy derivatives suggest:

  • N-Alkylation : Methyl or benzyl groups (e.g., CAS 4721-98-6) improve membrane permeability.
  • Sulfur Modifications : Replace thione with sulfonyl (e.g., 6e in ) to enhance aqueous stability.
  • Comparative SAR : Ethoxy groups may increase lipophilicity (logP +0.5 vs. methoxy), impacting cellular uptake. Validate via HTS assays using libraries like T67325 .

Q. How can researchers optimize synthetic yields for diethoxy derivatives?

Challenges include steric hindrance from ethoxy groups. Strategies:

  • Reagent Excess : Use Lawesson’s reagent (3.0 eq) and extended reaction times (12–24 hours).
  • Purification : Gradient chromatography (ethyl acetate/hexane, 1:4 to 1:1) to separate byproducts.
  • Crystallization : Slow cooling (1°C/min) in ethanol/water mixtures improves crystal purity, as seen in dimethoxy analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione
Reactant of Route 2
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione

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